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Compound of Interest

Compound Name:
6-Chloro-N-methyl-5-nitro-4-

pyrimidinamine

Cat. No.: B1350653 Get Quote

An In-Depth Technical Guide to the Electrophilicity of 6-Chloro-N-methyl-5-nitro-4-
pyrimidinamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the electrophilic character of 6-Chloro-N-methyl-
5-nitro-4-pyrimidinamine, a crucial parameter influencing its reactivity and potential

applications in medicinal chemistry, particularly in the design of covalent inhibitors.

Physicochemical Properties
6-Chloro-N-methyl-5-nitro-4-pyrimidinamine is a substituted pyrimidine with the following

properties:
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Property Value Reference(s)

Molecular Formula C₅H₅ClN₄O₂ [1]

Molecular Weight 188.57 g/mol [1]

CAS Number 23126-82-1 [1]

Appearance Yellow solid [2]

Melting Point 134-139 °C [1]

SMILES
CNC1=C(C(=NC=N1)Cl)--

INVALID-LINK--=O

The Electrophilic Nature of the Pyrimidine Core
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative

nitrogen atoms. However, for significant electrophilicity, the ring requires activation by electron-

withdrawing groups. In 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine, the chloro and nitro

groups play a pivotal role in enhancing the electrophilic character of the pyrimidine core,

making it susceptible to nucleophilic attack.

The primary mechanism through which this compound reacts is nucleophilic aromatic

substitution (SNAr). The strong electron-withdrawing effect of the nitro group at position 5,

coupled with the chloro substituent at position 6 (a good leaving group), renders the carbon

atom at position 6 highly electrophilic. Nucleophiles will preferentially attack this position,

leading to the displacement of the chloride ion.

Quantitative Analysis of Electrophilicity
The electrophilicity of a molecule can be quantified through both computational and

experimental methods.

Computational Approach
Density Functional Theory (DFT) is a powerful tool for calculating quantum chemical

descriptors that correlate with reactivity. The Lowest Unoccupied Molecular Orbital (LUMO)

energy and the global electrophilicity index (ω) are two such descriptors. A lower LUMO energy
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indicates a greater ability to accept electrons, signifying higher electrophilicity. The global

electrophilicity index, ω, is calculated using the electronic chemical potential (μ) and chemical

hardness (η) as ω = μ²/2η.

While specific computational data for 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine is not

readily available in the cited literature, the following table presents expected values based on

trends observed for similar nitropyrimidine systems. These values are for illustrative purposes

to highlight the activating effect of the nitro group.

Compound
Calculated LUMO Energy
(eV) (Illustrative)

Global Electrophilicity
Index (ω) (Illustrative)

6-Chloro-N-methyl-4-

pyrimidinamine
-1.5 1.8

6-Chloro-N-methyl-5-nitro-4-

pyrimidinamine
-3.5 3.5

These are representative values to demonstrate the expected increase in electrophilicity and

are not from direct experimental or computational results for this specific molecule.
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Computational Workflow for Electrophilicity Analysis
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Computational analysis workflow.

Experimental Approach: Reaction Kinetics
The rate of reaction with a nucleophile is a direct experimental measure of a compound's

electrophilicity. For SNAr reactions, the reaction typically follows second-order kinetics. The

second-order rate constant (k₂) provides a quantitative measure of reactivity.

Kinetic studies on similar 2-chloropyrimidines with secondary amines in methanol have been

reported. The table below provides representative kinetic data to illustrate the expected

reactivity.
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Substrate Nucleophile
Second-Order
Rate Constant
(k₂) M⁻¹s⁻¹

Conditions Reference

2-

Chloropyrimidine
Dimethylamine 1.8 x 10⁻³ Methanol, 20°C [3]

2-

Chloropyrimidine
Piperidine 1.1 x 10⁻³ Methanol, 20°C [3]

Note: The presence of the nitro group in the title compound is expected to significantly increase

these reaction rates.
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Experimental Workflow for Kinetic Analysis
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Kinetic analysis experimental workflow.

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b1350653?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1350653?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of 6-Chloro-N-methyl-5-nitro-4-
pyrimidinamine
This protocol is adapted from the synthesis of a similar compound, 6-chloro-N-methyl-5-nitro-N-

phenylpyrimidin-4-amine.[2]

Materials:

4,6-Dichloro-5-nitropyrimidine

Methylamine (solution in THF or water)

Triethylamine

Anhydrous Tetrahydrofuran (THF)

Ethyl acetate (EtOAc)

1 M HCl

Brine

Anhydrous MgSO₄

Procedure:

Dissolve 4,6-dichloro-5-nitropyrimidine (1 equivalent) and triethylamine (2 equivalents) in

anhydrous THF.

Slowly add a solution of methylamine (1.2 equivalents) in THF to the reaction mixture at

room temperature.

Stir the reaction mixture at room temperature overnight.

Monitor the reaction by TLC until the starting material is consumed.

Concentrate the reaction mixture in vacuo.
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Dilute the residue with water and extract with ethyl acetate.

Wash the organic phase with 1 M HCl, followed by brine.

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the

crude product.

Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or

ethanol) to obtain pure 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine.

Determination of Reaction Kinetics by ¹H NMR
Spectroscopy
This is a general protocol for monitoring the rate of an SNAr reaction.

Materials:

6-Chloro-N-methyl-5-nitro-4-pyrimidinamine

Nucleophile (e.g., aniline or a thiol)

Deuterated solvent (e.g., DMSO-d₆)

Internal standard (e.g., 1,3,5-trimethoxybenzene)

NMR tubes

Procedure:

Prepare a stock solution of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine and the internal

standard in the deuterated solvent of a known concentration.

Prepare a stock solution of the nucleophile of a known concentration in the same deuterated

solvent.

Equilibrate both solutions to the desired reaction temperature.
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In an NMR tube, combine the two solutions to initiate the reaction and immediately begin

acquiring ¹H NMR spectra at fixed time intervals.

For each spectrum, integrate the signals corresponding to a proton on the starting material

and a proton on the product, as well as the signal from the internal standard.

Calculate the concentration of the reactant and product at each time point relative to the

constant concentration of the internal standard.

Plot the concentration of the reactant versus time.

Use the appropriate integrated rate law (e.g., for a second-order reaction) to determine the

rate constant (k₂).

Application in Drug Development: Covalent Kinase
Inhibition
The high electrophilicity of compounds like 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine
makes them suitable "warheads" for covalent inhibitors. In drug development, these molecules

can be designed to target a specific nucleophilic amino acid residue, typically a cysteine, in the

active site of a protein kinase.

The mechanism involves the kinase inhibitor first binding non-covalently to the active site. The

electrophilic pyrimidine is then positioned in close proximity to the cysteine residue. The thiol

group of the cysteine acts as a nucleophile, attacking the electrophilic carbon atom of the

pyrimidine and displacing the chloride leaving group in an SNAr reaction. This forms an

irreversible covalent bond between the inhibitor and the kinase, leading to potent and often

prolonged inhibition of its activity. This strategy has been successfully employed for kinases

such as MPS1 and FGFR4.[4][5]
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Mechanism of Covalent Kinase Inhibition

Electrophilic Inhibitor
(e.g., 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine derivative)
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Covalent kinase inhibition pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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